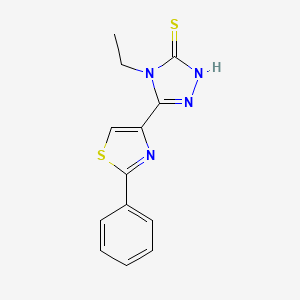

4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S2/c1-2-17-11(15-16-13(17)18)10-8-19-12(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBHRLQPLCNELN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors

Reaction Conditions:

Cyclization: The cyclization step is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions.

Condensation: The condensation reaction with 2-phenylthioamide is typically performed in an acidic medium, often using hydrochloric acid or acetic acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the thiazole or triazole rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, often in the presence of catalysts or under reflux.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. A study showed that synthesized compounds displayed promising activity against various bacterial strains and fungi, including:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Positive |

| Staphylococcus aureus | Positive |

| Candida albicans | Positive |

The mechanism of action is believed to involve disruption of microbial cell wall synthesis and inhibition of essential enzymes due to the presence of the thiol group in the structure .

Antifungal Properties

The compound has also been investigated for its antifungal activities. Studies indicate that it can inhibit growth in pathogenic fungi, making it a candidate for developing new antifungal agents. The structural characteristics contribute to its ability to interact with fungal cell membranes effectively .

Anticancer Potential

Emerging research suggests that triazole derivatives may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells is being explored, with preliminary studies indicating potential efficacy against specific cancer lines .

Corrosion Inhibition

Recent studies have evaluated the use of this compound as a corrosion inhibitor for metals. The compound's thiol group is effective in forming protective layers on metal surfaces, thereby reducing corrosion rates significantly in acidic environments .

Photovoltaic Materials

The compound's unique electronic properties make it suitable for applications in organic photovoltaics. Research indicates that it can enhance charge transport properties when incorporated into photovoltaic devices, leading to improved efficiency .

Study on Antimicrobial Activity

A comprehensive study published in the Istanbul Journal of Pharmacy highlighted the synthesis and antimicrobial evaluation of various triazole derivatives. The results indicated that certain modifications to the structure led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Corrosion Studies

Another significant study focused on the corrosion inhibition properties of this compound. The findings revealed that this compound could effectively protect steel surfaces from corrosion in saline environments, demonstrating its potential for industrial applications .

Mechanism of Action

The mechanism of action of 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of antimicrobial activity, it disrupts the cell membrane integrity or interferes with essential metabolic pathways, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Core

4-Methyl vs. 4-Ethyl Substitution

The methyl-substituted analog, 4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 144294-73-5), differs only in the alkyl group (methyl vs. ethyl). Key differences include:

- Molecular Weight : Methyl analog (C₁₂H₁₀N₄S₂, MW 282.36) vs. ethyl compound (C₁₃H₁₂N₄S₂, MW 296.39).

- Solubility : Ethyl substitution may reduce aqueous solubility compared to methyl due to increased hydrophobicity .

Thiazole vs. Thiophene Substituents

Replacing the thiazole ring with thiophene (e.g., 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol ) alters electronic properties:

- Electronic Effects : Thiazole contains both nitrogen and sulfur, enabling hydrogen bonding and π-π stacking, whereas thiophene (sulfur-only) lacks hydrogen-bonding capability.

- Applications : Thiophene-containing analogs (e.g., coumarin-triazole hybrids) exhibit antiviral activity against SARS-CoV-2 proteins, suggesting substituent-dependent bioactivity .

Bioactivity Comparisons

Antioxidant Activity

- Electron-Donating Groups: Compounds with -NH₂ (e.g., 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) show enhanced DPPH radical scavenging (IC₅₀ ~5.84 μg/mL) due to stronger electron donation compared to ethyl-substituted derivatives .

- Thiol vs. Thione Tautomers : The thiol form in the target compound may exhibit higher reactivity in radical scavenging than thione-dominated systems (e.g., oxadiazole-thiones) .

Physicochemical and Electronic Properties

Tautomerism and Stability

Electronic Effects

- Substituent Influence : The ethyl group donates electrons inductively, while the phenyl-thiazolyl group introduces mixed electronic effects (thiazole’s electron-withdrawing nature counterbalanced by phenyl’s resonance). This balance may optimize redox activity for applications like corrosion inhibition .

Corrosion Inhibition

Drug Design

- ADMET Properties : The coumarin-triazole-thiophene hybrid (derived from a thiophene-substituted triazole) exhibits favorable gastrointestinal absorption but negligible blood-brain barrier penetration, a profile likely shared by the thiazole-containing target compound .

Biological Activity

4-Ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its anticancer properties, antimicrobial effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 296.39 g/mol. The compound features a triazole ring with a thiol group and a phenylthiazole moiety, contributing to its biological activity.

Biological Activity Overview

The biological activities of 1,2,4-triazole derivatives are well-documented. This compound has shown promising results in various studies related to:

-

Anticancer Activity

- Mechanism : The triazole nucleus acts as a pharmacophore that interacts with biological receptors. It has been reported that compounds containing the triazole moiety exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell migration .

- Case Studies : In vitro studies have demonstrated that derivatives of triazole-thiol compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been tested against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines with notable efficacy .

-

Antimicrobial Activity

- Spectrum : The compound has shown activity against a range of microorganisms. Triazole derivatives often exhibit both antibacterial and antifungal properties due to their ability to disrupt cellular processes in pathogens .

- Research Findings : In studies assessing the antimicrobial potency of related compounds, moderate to high antibacterial activity was noted against Gram-positive and Gram-negative bacteria .

- Antioxidant Properties

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Tested Against | Reference |

|---|---|---|---|

| Anticancer | High | IGR39 (melanoma), MDA-MB-231 | |

| Antimicrobial | Moderate | Various bacteria | |

| Antioxidant | Significant | Free radical scavenging assays |

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Many triazole derivatives trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Q & A

Q. What are the key steps to optimize synthesis routes for 4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol and its derivatives?

- Methodological Answer: Synthesis typically involves cyclization of hydrazinecarbothioamide precursors in basic media, followed by functionalization. For example, alkylation with phenacyl bromides or Mannich base reactions can yield S-substituted derivatives . Optimization requires monitoring reaction pH (basic conditions enhance cyclization), stoichiometric control of reagents (e.g., hydroperoxides for thiol oxidation), and purification via recrystallization or column chromatography. Evidence suggests that intermediates like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide are critical precursors .

Q. Which characterization techniques are essential for validating the structure of synthesized derivatives?

- Methodological Answer: Use a combination of elemental analysis (to confirm molecular formula), ¹H-NMR (to identify proton environments, e.g., ethyl or phenyl groups), LC-MS (for molecular weight confirmation), and FTIR (to detect functional groups like thiols or triazoles) . For crystallographic validation, single-crystal X-ray diffraction is recommended, though computational methods like DFT can supplement structural analysis .

Q. How can researchers assess preliminary biological activity of this compound?

- Methodological Answer: Begin with in silico screening using tools like PASS Online to predict pharmacological targets (e.g., antimicrobial or anticancer activity) . Follow with molecular docking to evaluate binding affinity to receptors (e.g., enzymes in pathogenic bacteria or cancer pathways) . Experimental validation via enzyme inhibition assays (e.g., using spectrophotometric methods) is recommended for high-priority targets .

Advanced Research Questions

Q. How can contradictions in alkylation reaction yields be resolved during derivative synthesis?

- Methodological Answer: Discrepancies often arise from competing reaction pathways (e.g., N- vs. S-alkylation). To mitigate this:

- Use polar aprotic solvents (e.g., DMF) to favor S-alkylation .

- Monitor reaction progress with TLC or HPLC to identify intermediate species.

- Adjust temperature (e.g., lower temps for selectivity) and catalyst presence (e.g., K₂CO₃ for deprotonation) .

- Compare experimental results with DFT-calculated reaction pathways to identify energetically favorable products .

Q. What strategies integrate DFT calculations with experimental data to refine molecular properties?

- Methodological Answer:

- Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to predict geometric parameters, vibrational spectra (IR), and NMR chemical shifts. Compare these with experimental data to validate accuracy .

- Use Hirshfeld surface analysis to study intermolecular interactions in crystals, correlating with solubility or stability trends .

- Apply frontier molecular orbital (FMO) theory to predict reactivity sites for further functionalization .

Q. How should structure-activity relationship (SAR) studies be designed for triazole-thiol derivatives?

- Methodological Answer:

- Synthesize a library of derivatives with systematic substitutions (e.g., varying aryl groups at the 5-position or alkyl chains at the 4-position) .

- Test biological activity across multiple assays (e.g., antimicrobial, antioxidant) to identify key functional groups.

- Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. How can discrepancies between predicted and observed pharmacological activities be addressed?

- Methodological Answer:

- Re-evaluate ADME properties (e.g., bioavailability, metabolic stability) using tools like SwissADME. Poor permeability or rapid metabolism may explain false negatives .

- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding .

- Consider off-target effects by screening against related enzymes or receptors .

Q. What are the best practices for ensuring compound stability during long-term storage?

- Methodological Answer:

- Store lyophilized samples at -20°C under inert gas (e.g., argon) to prevent oxidation of the thiol group .

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products.

- Use antioxidants (e.g., BHT) in solution formulations to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.